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Compound of Interest

6-bromo-1-methyl-1H-
Compound Name:
pyrazolo[4,3-bjpyridine

Cat. No.: B1519349

An In-Depth Technical Guide to 6-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine: A Core
Scaffold for Modern Drug Discovery

Introduction: The landscape of modern medicinal chemistry is defined by the strategic use of
"privileged scaffolds"—molecular frameworks that can be readily modified to interact with a
wide range of biological targets. Among these, the pyrazolopyridine core, a fused bicyclic
heterocycle, has emerged as a cornerstone in the development of targeted therapies. This
guide focuses on a key derivative, 6-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine, a
compound whose specific substitution pattern makes it an exceptionally valuable starting
material for synthesizing potent and selective inhibitors for critical disease targets, particularly
in oncology and immunotherapy.

The strategic placement of a bromine atom at the 6-position provides a versatile chemical
handle for introducing molecular complexity via cross-coupling reactions.[1] Simultaneously, the
N1-methylation of the pyrazole ring locks the tautomeric form, providing a consistent structural
element for molecular modeling and predictable target engagement. This guide, intended for
researchers, medicinal chemists, and drug development scientists, will provide an in-depth
exploration of this compound's properties, a robust synthesis protocol, its pivotal role in the
development of next-generation cancer immunotherapies, and essential safety considerations.
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Part 1: Physicochemical Properties and
Identification

The unique identity and characteristics of 6-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine are
fundamental to its application. The table below summarizes its key identifiers and computed

properties.
Property Value
CAS Number 1150617-56-3
Molecular Formula C7HeBrNs
Molecular Weight 212.05 g/mol
IUPAC Name 6-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine
SMILES CN1C2=C(C=N1)N=CC(=C2)Br
InChl Key LTMUVAQITSIBGQ-UHFFFAOYSA-N

Part 2: Synthesis Protocol and Mechanistic
Rationale

The synthesis of 6-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine is typically achieved through
the N-methylation of its precursor, 6-bromo-1H-pyrazolo[4,3-b]pyridine (CAS: 1150617-54-1).
The following protocol is a robust method based on established principles of heterocyclic

chemistry.

Experimental Protocol: N-Methylation of 6-bromo-1H-
pyrazolo[4,3-b]pyridine

Objective: To regioselectively add a methyl group to the N1 position of the pyrazole ring.
Materials and Reagents:

e 6-bromo-1H-pyrazolo[4,3-b]pyridine
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e Sodium hydride (NaH), 60% dispersion in mineral olil

o Methyl iodide (CHsl)

e Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
o Saturated aqueous ammonium chloride (NH4Cl) solution

o Ethyl acetate (EtOAC)

e Brine (saturated NaCl solution)

e Anhydrous sodium sulfate (Na2S0a4)

« Silica gel for column chromatography

Step-by-Step Methodology:

e Reaction Setup: To a flame-dried, two-neck round-bottom flask under an inert nitrogen
atmosphere, add 6-bromo-1H-pyrazolo[4,3-b]pyridine (1.0 eq).

e Solvent Addition: Add anhydrous THF (or DMF) to the flask to dissolve the starting material.
The volume should be sufficient to create a stirrable solution (e.g., 0.1 M concentration).

o Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.1
eq) portion-wise.

o Causality Explanation:Sodium hydride is a strong, non-nucleophilic base. It is used to
deprotonate the acidic N-H of the pyrazole ring, forming a sodium salt. This step is critical
as it generates the nucleophilic pyrazolide anion, which will subsequently attack the
methylating agent. Performing this at O °C controls the exothermic reaction and prevents
potential side reactions.

e Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room
temperature and stir for an additional 30-60 minutes to ensure complete deprotonation. The
reaction may become a thicker suspension.
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Methylation: Cool the reaction mixture back down to 0 °C. Add methyl iodide (1.2 eq)
dropwise via syringe.

o Causality Explanation:Methyl iodide is a potent electrophile and the classic Sn2
methylating agent. The pyrazolide anion attacks the electron-deficient methyl carbon,
displacing the iodide leaving group to form the N-C bond. Adding it dropwise at 0°C helps
manage the exothermicity of the reaction.

Reaction Completion: Allow the reaction to slowly warm to room temperature and stir
overnight (12-18 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC)
or LC-MS until the starting material is consumed.

Workup and Quenching: Once the reaction is complete, cool the flask to 0 °C and carefully
guench the excess NaH by the slow, dropwise addition of saturated aqueous NH4Cl solution.

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl
acetate (3x volumes).

Washing: Combine the organic layers and wash sequentially with water and then brine.

o Causality Explanation:The water wash removes inorganic salts (like Nal and excess
NHaCl), while the brine wash helps to remove residual water from the organic layer,
improving drying efficiency.

Drying and Concentration: Dry the organic layer over anhydrous Na=SOa, filter, and
concentrate the solvent under reduced pressure to obtain the crude product.

Purification: Purify the crude residue by flash column chromatography on silica gel, typically
using a gradient of hexane and ethyl acetate as the eluent, to yield the pure 6-bromo-1-
methyl-1H-pyrazolo[4,3-b]pyridine.
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Synthesis Workflow
3. Workup & Column
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 717 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1519349?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1519349?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

